2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate
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Overview
Description
2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Crystallographic Studies
- The compound's structural features have been explored through crystallographic studies. For example, a related compound, Bis{3-amino-1-carbamothioyl-5-[(2-{[(5-methyl-1H-imidazol-3-ium-4-yl)methyl]sulfanyl}ethyl)amino]-1H-1,2,4-triazol-4-ium} hexachloridobismuthate(III) nitrate dihydrate, demonstrates intricate molecular interactions and crystal network formations, offering insights into the structural dynamics of similar compounds (Hossain, 2013).
2. Synthesis and Characterization
- Research on the synthesis and characterization of compounds structurally similar to 2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate contributes to understanding their chemical properties. For instance, the synthesis of related triazole derivatives with pyridine and thiazolidinone heterocycles has been documented, demonstrating the versatility and reactivity of these compounds in various chemical contexts (Sain et al., 2009).
3. Potential Biological Activities
- Studies have focused on the biological activities of compounds similar to this compound. This includes the evaluation of antimicrobial properties, as seen in the synthesis of new thiazolidin-4-one derivatives potentially functioning as antimicrobial agents (Baviskar et al., 2013).
4. Electronic and Optical Properties
- The electronic and optical properties of imidazolidin derivatives, which share structural similarities with the compound , have been studied. These investigations reveal insights into their semiconducting material properties and charge transport behaviors, highlighting their potential applications in electronic materials (Irfan et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibiting this enzyme can have significant effects on hormone-dependent processes, including the growth of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms bind to the iron in the heme moiety of the CYP-450 enzyme, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens . This can disrupt the signaling pathways that rely on these hormones, leading to downstream effects such as the inhibition of the growth of hormone-dependent cancer cells .
Pharmacokinetics
They are able to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production. This can have a cytotoxic effect on hormone-dependent cancer cells, inhibiting their growth . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazolidin-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS.H2O/c18-11-10(15-12(19)16-11)5-8-1-3-9(4-2-8)17-7-13-6-14-17;/h1-7H,(H2,15,16,18,19);1H2/b10-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIJWFJDFMHHK-OAZHBLANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)N3C=NC=N3.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)N3C=NC=N3.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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